Benzyl 4-chloro-3-oxobutanoate
Overview
Description
Benzyl 4-chloro-3-oxobutanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid, featuring a benzyl ester group, a chlorine atom, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation: Benzyl 4-chloro-3-oxobutanoate can be synthesized via Claisen condensation, where ethyl acetoacetate reacts with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced by treating diketene with benzyl alcohol in the presence of a catalyst. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-chloro-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols, such as benzyl 4-chloro-3-hydroxybutanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Benzyl 4-chloro-3-oxobutanoic acid.
Reduction: Benzyl 4-chloro-3-hydroxybutanoate.
Substitution: Benzyl 4-amino-3-oxobutanoate or benzyl 4-thio-3-oxobutanoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
- Studied for its effects on biological systems and its potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the manufacture of polymers and resins with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with various enzymes and receptors in biological systems.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
- The ketone and ester functionalities play a crucial role in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Ethyl 4-chloro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl 4-chloro-3-oxobutanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Benzyl acetoacetate: Similar structure but without the chlorine atom.
Uniqueness:
- Benzyl 4-chloro-3-oxobutanoate is unique due to the presence of both a benzyl ester group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs.
- The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJGDSYLHMOGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573860 | |
Record name | Benzyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-27-5 | |
Record name | Benzyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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